molecular formula C6H9NO2 B613149 (R)-alpha-Propargylalanine CAS No. 403519-98-2

(R)-alpha-Propargylalanine

Cat. No. B613149
M. Wt: 127,14 g/mole
InChI Key: FSBNDYYRTZBHAN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • Blanchet et al. (2000) discussed a method for synthesizing enantiomerically pure alpha-substituted propargylic amines, utilizing (R)-alpha-Propargylalanine as a precursor. This process involves the reaction of organoaluminum reagents with oxazolidines prepared from (R)-phenylglycinol, achieving high yield and diastereoselectivity. The methodology enables the production of primary alpha-substituted propargylamines with significant purity, highlighting its utility in creating compounds with precise stereochemical configurations for research and pharmaceutical applications Blanchet, J., Bonin, M., Micouin, L., & Husson, H. (2000).

  • Nian et al. (2016) developed a chemical approach for the preparation of d-α-Amino Acids through (S)-to-(R)-interconversion of unprotected tailor-made α-Amino Acids, including (R)-alpha-Propargylalanine. This method stands out for its structural generality, allowing the synthesis of unnatural (R)-α-amino acids, which are in demand in biomedical research and the pharmaceutical industry. The process features simplicity, high stereochemical outcome, and the ability to handle substrates with reactive functional groups, positioning it as an advance in synthetic chemistry Nian, Y., Wang, J., Zhou, S., Dai, W., Wang, S., Moriwaki, H., Kawashima, A., Soloshonok, V., & Liu, H. (2016).

Applications in Biochemical and Pharmaceutical Research

  • Shintani et al. (2005) explored the rhodium-catalyzed isomerization of alpha-arylpropargyl alcohols, including derivatives of (R)-alpha-Propargylalanine, to indanones. This method offers an efficient way to construct indanones, which are valuable in the development of pharmaceuticals and materials. The study demonstrates the reaction's high efficiency and provides insight into an unexpected reaction cascade, highlighting the potential of (R)-alpha-Propargylalanine derivatives in synthetic organic chemistry Shintani, R., Okamoto, K., & Hayashi, T. (2005).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2R)-2-amino-2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBNDYYRTZBHAN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC#C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-Propargylalanine

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